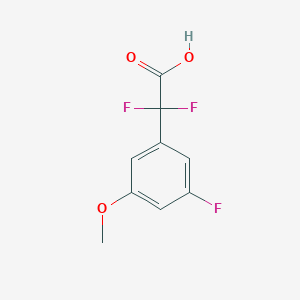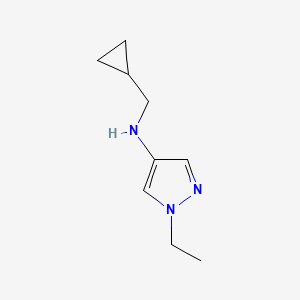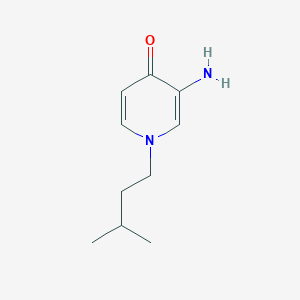
5-(Difluoromethyl)pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. The combination of these functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonyl chloride typically involves the difluoromethylation of 2-mercaptopyridine followed by oxidation. One common method includes the reaction of 2-mercaptopyridine with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate [BrCF2P(O)(OEt)2] to form the difluoromethylated intermediate. This intermediate is then oxidized using reagents such as sodium periodate (NaIO4) and ruthenium chloride (RuCl3) to yield the desired sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Sodium periodate (NaIO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), copper (Cu) complexes.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The difluoromethyl group imparts unique electronic properties, making the compound a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound is similar in structure but contains a sulfone group instead of a sulfonyl chloride group.
Difluoromethyl phenyl sulfone: Another related compound with a phenyl ring instead of a pyridine ring.
Pyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position on the pyridine ring.
Uniqueness
5-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industry .
Eigenschaften
Molekularformel |
C6H4ClF2NO2S |
|---|---|
Molekulargewicht |
227.62 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-2-1-4(3-10-5)6(8)9/h1-3,6H |
InChI-Schlüssel |
YDLFSTCRDPVJEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


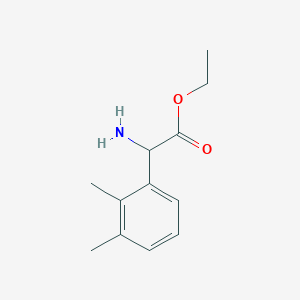
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
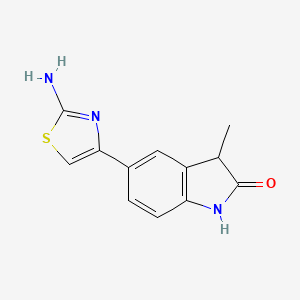
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)

![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
